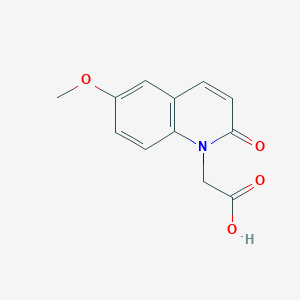
(6-Propoxy-2-naphthyl)-2-aminopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Propoxy-2-naphthyl)-2-aminopropane is an organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring substituted with a propoxy group at the 6th position and an aminopropane group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propoxy-2-naphthyl)-2-aminopropane typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first subjected to a Friedel-Crafts alkylation reaction to introduce the propoxy group at the 6th position. This reaction is usually carried out using propyl bromide and aluminum chloride as the catalyst.
Amination: The 6-propoxy-naphthalene is then subjected to a nitration reaction to introduce a nitro group at the 2nd position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Propoxy-2-naphthyl)-2-aminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products
The major products formed from these reactions include naphthoquinones, reduced amines, and various substituted naphthalene derivatives .
Applications De Recherche Scientifique
(6-Propoxy-2-naphthyl)-2-aminopropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of (6-Propoxy-2-naphthyl)-2-aminopropane involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Methoxy-2-naphthyl)-2-aminopropane
- (6-Ethoxy-2-naphthyl)-2-aminopropane
- (6-Butoxy-2-naphthyl)-2-aminopropane
Uniqueness
(6-Propoxy-2-naphthyl)-2-aminopropane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the propoxy group at the 6th position provides a balance between hydrophobicity and electronic effects, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H21NO |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
1-(6-propoxynaphthalen-2-yl)propan-2-amine |
InChI |
InChI=1S/C16H21NO/c1-3-8-18-16-7-6-14-10-13(9-12(2)17)4-5-15(14)11-16/h4-7,10-12H,3,8-9,17H2,1-2H3 |
Clé InChI |
CRXAYNAYXGFRGO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C=C1)C=C(C=C2)CC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



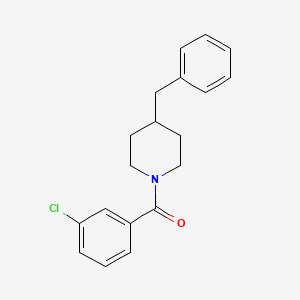
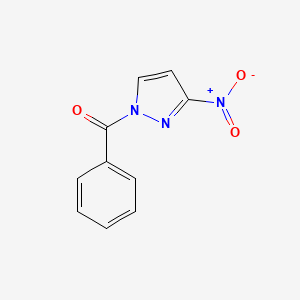
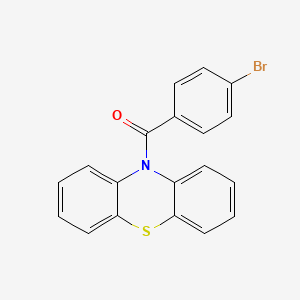
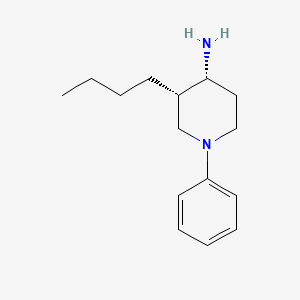
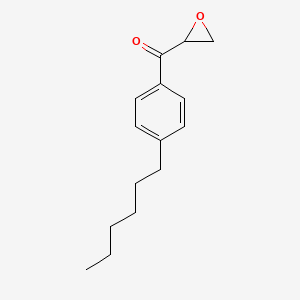
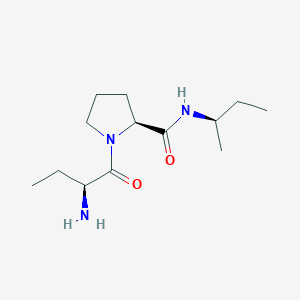

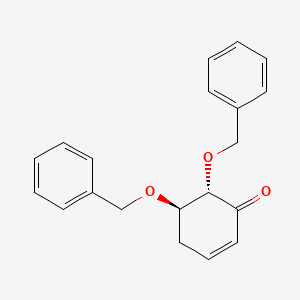


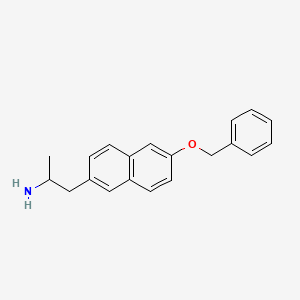
![(5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine](/img/structure/B10838351.png)
